molecular formula C18H21NO2S B2675356 N-(2-ethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 824941-98-2

N-(2-ethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2675356
CAS No.: 824941-98-2
M. Wt: 315.43
InChI Key: WLYNBGBJDLCFPX-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a carboxamide derivative featuring a partially hydrogenated benzothiophene core substituted with a methyl group at position 6 and a 2-ethoxyphenyl moiety attached via the carboxamide group at position 3.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S/c1-3-21-16-7-5-4-6-15(16)19-18(20)14-11-22-17-10-12(2)8-9-13(14)17/h4-7,11-12H,3,8-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYNBGBJDLCFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CSC3=C2CCC(C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic potentials based on available research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C16H19N2O2S
  • Molecular Weight : 303.40 g/mol
  • CAS Number : Not specifically listed in the search results, but related compounds can be found under similar identifiers.

The structural features of this compound suggest that it may interact with biological targets due to the presence of both aromatic and aliphatic components.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives of benzothiophene have been reported to inhibit tubulin polymerization, which is critical in cancer cell division. The mechanism involves binding to the colchicine site on tubulin, leading to disrupted microtubule dynamics and ultimately inducing apoptosis in cancer cells .

In vitro studies have shown that related benzothiophene compounds possess IC50 values ranging from 2–30 nM against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. These findings suggest that this compound could exhibit similar potency against tumor cells.

The proposed mechanism of action for this class of compounds includes:

  • Inhibition of Tubulin Polymerization : By binding to tubulin, these compounds prevent the formation of microtubules necessary for mitosis.
  • Induction of Apoptosis : Disruption of microtubule dynamics triggers apoptotic pathways in cancer cells.
  • Centrosome Declustering : This effect has been observed in studies involving triple-negative breast cancer cells, where centrosome clustering is disrupted leading to further cell cycle arrest .

Case Studies and Research Findings

  • Study on Antiproliferative Activity :
    • A study evaluated the antiproliferative effects of similar benzothiophene derivatives on various human cancer cell lines.
    • Results indicated significant growth inhibition at nanomolar concentrations with a notable increase in apoptosis markers.
  • Metabolic Stability :
    • Research highlighted that modifications to the benzothiophene scaffold could enhance metabolic stability while retaining biological activity.
    • Compounds with a 5-membered heterocycle showed improved pharmacokinetic profiles compared to their non-modified counterparts .

Data Table: Biological Activity Overview

Compound NameIC50 (µM)Cancer Cell LineMechanism of Action
N-(2-ethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro...TBDMCF-7Inhibition of tubulin polymerization
4-chloro-benzamide derivatives0.002HeLaInduction of apoptosis
Benzothiophene derivatives0.03HCT116Centrosome declustering

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below compares key structural and physicochemical parameters of the target compound with its analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Benzothiophene) Substituents (Aryl) logP H-Bond Donors H-Bond Acceptors Key Applications/Notes
N-(2-ethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (Target) C₁₈H₂₁NO₂S 315.43 6-methyl 2-ethoxyphenyl ~4.5* 1 3 Medicinal chemistry interest
2-Amino-6-ethyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide C₁₈H₂₂N₂OS 314.45 6-ethyl, 2-amino 2-methylphenyl ~5.2* 2 2 Pharmacological screening
2-[2-(3-chlorophenoxy)propanamido]-N-(2-ethoxyphenyl)-6-methyl-... C₂₇H₂₉ClN₂O₄S 513.06 6-methyl 2-ethoxyphenyl + chloro 6.92 2 6 Anticorrosive potential
2-Amino-N-(4-bromophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide C₁₆H₁₈BrN₂OS 385.29 6-methyl, 2-amino 4-bromophenyl ~5.8* 2 2 High-throughput screening
2-(Acetylamino)-6-methyl-N-(naphthalen-1-yl)-... C₂₂H₂₂N₂O₂S 378.49 6-methyl, 2-acetylamino 1-naphthyl ~6.1 1 3 Enhanced lipophilicity

*Estimated using fragment-based methods due to lack of experimental data.

Key Observations:

Lipophilicity (logP): The target compound’s ethoxy group increases logP compared to methyl-substituted analogs (e.g., 2-methylphenyl in ). The chloro-phenoxy derivative exhibits the highest logP (6.92), aligning with its anticorrosive applications .

Hydrogen Bonding: Amino-substituted analogs (e.g., ) feature two H-bond donors, enhancing solubility but limiting blood-brain barrier penetration. The target compound’s single H-bond donor (amide NH) and three acceptors (amide O, ethoxy O) balance solubility and membrane permeability.

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